molecular formula C10H9F3N2O B3871443 N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide

Cat. No.: B3871443
M. Wt: 230.19 g/mol
InChI Key: ZDDAQOZVBAUEDW-MKMNVTDBSA-N
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Description

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetamide in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .

Mechanism of Action

The mechanism of action of N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-trifluoromethylphenyl)acetamide
  • N-(3-trifluoromethylphenyl)acetamide
  • N-(2-trifluoromethylphenyl)acetamide

Uniqueness

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c1-7(16)15-14-6-8-3-2-4-9(5-8)10(11,12)13/h2-6H,1H3,(H,15,16)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDAQOZVBAUEDW-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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